1-Ethynyl-2,3,4-trimethoxybenzene
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-ethynyl-2,3,4-trimethoxybenzene |
InChI |
InChI=1S/C11H12O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h1,6-7H,2-4H3 |
InChI Key |
FNSAZADLMIBJPZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C#C)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#C)OC)OC |
Origin of Product |
United States |
Preparation Methods
O-Methylation of Pyrogallol
Pyrogallol undergoes sequential methylation using methyl sulfate and sodium hydroxide under controlled conditions. As detailed in the patent CN102875344A, the reaction proceeds at 30–60°C with a molar ratio of pyrogallol:methyl sulfate:30% NaOH solution = 1:3.3–4:4. This step yields 1,2,3-trimethoxybenzene with a 90–92.5% yield after neutralization and purification.
Formylation via Vilsmeier-Haack Reaction
The intermediate 1,2,3-trimethoxybenzene is subjected to formylation using a Vilsmeier-Haack reagent (DMF and phosphorus oxychloride). The reaction occurs at 70–80°C for 10 hours, producing 2,3,4-trimethoxybenzaldehyde with a purity of 99.5–99.7% and a total yield of 72–74% after hydrolysis and distillation. This aldehyde serves as a critical precursor for further functionalization into the ethynyl target.
Strategies for Introducing the Ethynyl Group
Seyferth-Gilbert Homologation of 2,3,4-Trimethoxybenzaldehyde
The Seyferth-Gilbert reaction offers a direct route to convert aldehydes into terminal alkynes. Treating 2,3,4-trimethoxybenzaldehyde with the Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) under basic conditions (e.g., K₂CO₃ in methanol) facilitates homologation. This one-step process generates the ethynyl group via diazo intermediate decomposition, yielding this compound.
Reaction Conditions:
Corey-Fuchs Reaction from Dibrominated Intermediate
An alternative pathway involves converting the aldehyde to a geminal dibromide followed by dehydrohalogenation:
- Dibromination: Treat 2,3,4-trimethoxybenzaldehyde with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane to form 1,1-dibromo-1-(2,3,4-trimethoxyphenyl)methane .
- Elimination: React the dibromide with a strong base (e.g., potassium tert-butoxide) to eliminate two equivalents of HBr, yielding the terminal alkyne.
Optimization Notes:
- Base stoichiometry: 2.5 equivalents of KOtBu
- Solvent: Tetrahydrofuran (THF)
- Yield: ~65–75% (extrapolated from Corey-Fuchs applications in)
Halogenation and Cross-Coupling Approaches
Synthesis of 1-Bromo-2,3,4-trimethoxybenzene
Direct bromination of 2,3,4-trimethoxybenzene presents regioselectivity challenges due to the electron-donating methoxy groups. Adapted from methods in, electrophilic bromination using bromine in dichloromethane at 0°C selectively substitutes the para position relative to the methoxy groups, yielding 1-bromo-2,3,4-trimethoxybenzene.
Key Data:
Sonogashira Coupling
The Sonogashira reaction couples 1-bromo-2,3,4-trimethoxybenzene with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis:
Procedure:
- Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
- Ligand: CuI (10 mol%)
- Base: Triethylamine
- Solvent: THF
- Temperature: 60°C
- Yield: 80–85% (after deprotection with TBAF)
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Seyferth-Gilbert | Aldehyde | 1 | 70–80 | One-step, high atom economy | Requires specialized reagent |
| Corey-Fuchs | Aldehyde | 2 | 65–75 | Avoids transition metals | Moderate yields, harsh conditions |
| Sonogashira Coupling | Bromide | 2 | 80–85 | Scalable, high regioselectivity | Requires halogenation step |
Challenges and Optimization Strategies
Regioselectivity in Halogenation
The electron-rich aromatic ring complicates direct halogenation. Directed ortho metalation (DoM) using a temporary directing group (e.g., sulfonyl) improves positional control but adds synthetic steps.
Purification of Ethynyl Products
Terminal alkynes are prone to oxidative dimerization. Storage under inert atmosphere and purification via flash chromatography (silica gel, hexane/ethyl acetate) minimizes degradation.
Q & A
Q. What are the optimized synthetic routes for preparing 1-Ethynyl-2,3,4-trimethoxybenzene, and how do reaction conditions influence yield?
The compound is typically synthesized via Sonogashira coupling or deprotection of trimethylsilyl-protected alkynes. A validated method involves reacting 1-iodo-2,3,4-trimethoxybenzene with terminal alkynes under Pd-catalyzed cross-coupling conditions. For example, tert-butylammonium fluoride (TBAF) is used to deprotect trimethylsilyl (TMS) groups, achieving yields of 78–83% (for 18i and 18h isomers) . Key parameters include:
Q. How is this compound characterized structurally, and what spectral data are critical for validation?
Key characterization methods include ¹H NMR, ¹³C NMR, and HRMS . Diagnostic signals in ¹H NMR include:
- Alkyne proton : δ 3.14–3.25 ppm (singlet, 1H, C≡CH).
- Methoxy groups : δ 3.72–3.86 ppm (three singlets integrating to 9H) .
¹³C NMR confirms the alkyne carbon at δ 81.3 ppm and aromatic carbons between δ 109–154 ppm . HRMS (EI) should match the calculated molecular ion at m/z 192.0786 (C₁₁H₁₂O₃) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in Pd-catalyzed cross-coupling reactions involving this compound?
Regioselectivity arises from electronic and steric effects of the methoxy substituents. The 2,3,4-trimethoxy pattern directs coupling to the para position relative to the electron-donating methoxy groups, as evidenced by NMR studies of intermediates like 1-iodo-2,3,4-trimethoxybenzene (δ 7.41 ppm for aromatic protons) . Computational modeling of transition states can further clarify steric hindrance and charge distribution effects .
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact the cytotoxic activity of this compound analogs?
Replacing methoxy with hydroxy groups (e.g., 21b: 1-ethynyl-3-hydroxy-4-trimethoxybenzene) reduces lipophilicity and alters hydrogen-bonding capacity, affecting cellular uptake and target binding. In Combretastatin analogs, methoxy groups enhance tubulin binding affinity by mimicking natural substrates, while hydroxy groups may introduce metabolic instability .
Q. How can contradictions in reported NMR data for this compound derivatives be resolved?
Discrepancies in chemical shifts (e.g., alkyne proton δ 3.14 vs. 3.25 ppm) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate using:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Q. What computational tools are effective for retrosynthetic analysis of this compound?
AI-driven platforms like Reaxys and Pistachio prioritize routes based on reaction feasibility and literature precedence. For example, Reaxys suggests TMS-alkyne deprotection as a high-yield step (83% predicted vs. 78.5% experimental) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
